Dual Bromine Substitution vs. Mono-Bromo Analog: Molecular Weight and Halogen Content Differentiation
The target compound (CAS 354773-02-7) contains two bromine atoms—one on the quinoline C2-(4-bromophenyl) substituent and one on the 2-oxoethyl 4-bromophenyl ester moiety—resulting in the dibromo formula C₂₅H₁₇Br₂NO₃ (MW 539.227). Its closest structural analog, 2-(4-bromophenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate (CAS 354533-06-5), carries only a single bromine on the oxoethyl-phenyl ring (C₂₅H₁₈BrNO₃, MW 460.33), with an unsubstituted phenyl at the quinoline C2 position . The additional bromine increases molecular weight by 78.9 Da (17.1% mass increment) and adds a second heavy-atom site for potential halogen-bond donor interactions, which are recognized as significant contributors to ligand–protein binding affinity in brominated aromatic systems [1].
| Evidence Dimension | Molecular weight and bromine atom count |
|---|---|
| Target Compound Data | C₂₅H₁₇Br₂NO₃; MW 539.227 g/mol; 2 bromine atoms; exact mass 536.957 |
| Comparator Or Baseline | CAS 354533-06-5: C₂₅H₁₈BrNO₃; MW 460.33 g/mol; 1 bromine atom; exact mass 459.047 |
| Quantified Difference | ΔMW = +78.9 Da (+17.1%); ΔBr count = +1; distinct isotopic pattern (Br₂ vs. Br₁ signature in MS) |
| Conditions | Calculated from molecular formulas; CAS registry and vendor specification sheets (Sigma-Aldrich, ChemDiv) |
Why This Matters
The distinct isotopic signature (1:2:1 for Br₂ vs. 1:1 for Br₁) enables unambiguous mass-spectrometric discrimination of the target compound from its mono-bromo analog in mixture screens or metabolic stability assays, while the additional bromine alters LogP and may enhance halogen-bond-mediated target engagement.
- [1] Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J. Med. Chem. 2013, 56 (4), 1363–1388. View Source
